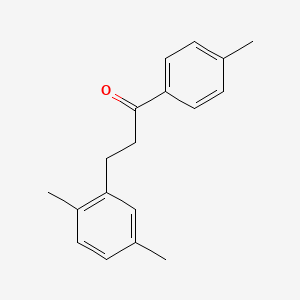

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

説明

3-(2,5-Dimethylphenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with a 2,5-dimethylphenyl group and a methyl group at the 4’ position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzene (xylenes) with 4’-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

化学反応の分析

Types of Reactions

3-(2,5-Dimethylphenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Formation of 3-(2,5-dimethylphenyl)-4’-methylbenzoic acid.

Reduction: Formation of 3-(2,5-dimethylphenyl)-4’-methylpropiophenol.

Substitution: Formation of halogenated derivatives such as 3-(2,5-dimethylphenyl)-4’-methyl-2-chloropropiophenone.

科学的研究の応用

Chemistry

- Synthesis Intermediate : 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Minimum inhibitory concentrations (MICs) as low as 0.16 µM have been recorded for derivatives of this compound.

- Anti-inflammatory Properties : Investigations into the anti-inflammatory effects of this compound suggest potential therapeutic applications in treating inflammatory diseases.

Medicine

- Drug Development : Due to its structural similarity to pharmacologically active compounds, this compound is explored for its potential use in drug development. Its ability to modulate specific biochemical pathways makes it a candidate for designing new therapeutic agents.

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical behavior allows for the development of innovative products across various industrial applications.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives containing the 2,5-dimethylphenyl moiety. Notably:

- Study Findings : Compounds exhibited broad-spectrum antimicrobial activity against drug-resistant strains of Candida and Staphylococcus species.

- MIC Values : Some derivatives demonstrated MICs as low as 2 µg/mL against resistant strains.

Mechanism Behind Antimicrobial Activity

Research suggests that the antimicrobial action may involve the inhibition of bacterial respiration and ATP synthase activity, leading to reduced viability in bacterial cultures.

作用機序

The mechanism of action of 3-(2,5-Dimethylphenyl)-4’-methylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and functional groups. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic effects.

類似化合物との比較

Similar Compounds

3-(2,5-Dimethylphenyl)-4’-methylacetophenone: Similar structure but with an acetophenone core.

3-(2,5-Dimethylphenyl)-4’-methylbenzophenone: Contains a benzophenone core instead of a propiophenone core.

Uniqueness

3-(2,5-Dimethylphenyl)-4’-methylpropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propiophenone core allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

生物活性

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is an organic compound classified as a ketone with the molecular formula C18H20O and a molecular weight of 252.35 g/mol. This compound features a unique arrangement of methyl groups, which may influence its biological activity and reactivity in various chemical applications. This article reviews the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound includes:

- A phenyl group substituted with two methyl groups at the 2 and 5 positions.

- A methyl group at the 4' position of the propiophenone structure.

This specific arrangement is believed to affect its reactivity and biological activity compared to structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(2,6-Dimethylphenyl)-4'-methylpropiophenone | C18H20O | Methyl substitution at the 6-position instead of 5. |

| 3-(2-Methylphenyl)-4'-methylpropiophenone | C17H18O | Lacks one methyl group on the dimethylphenyl ring. |

| 3-(Phenyl)-4'-methylpropiophenone | C16H16O | No additional methyl groups on the phenyl ring. |

Antimicrobial Activity

Research indicates that compounds with a 2,5-dimethylphenyl scaffold exhibit significant antimicrobial properties. For instance, derivatives of this scaffold have shown efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Case Study: Antimicrobial Efficacy

A study examining thiazole derivatives demonstrated that compounds incorporating the 2,5-dimethylphenyl moiety exhibited broad-spectrum antimicrobial activity against drug-resistant strains of Candida and Staphylococcus species. Notably, some derivatives displayed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .

Anticancer Activity

The biological activity of this compound extends to anticancer properties. Compounds featuring similar structural motifs have been investigated for their antiproliferative effects on cancer cell lines.

Research has shown that certain derivatives can induce apoptosis in cancer cells through mechanisms such as downregulation of anti-apoptotic proteins like Bcl-xL and Bcl-2. For example, bromolactones with a 2,5-dimethylphenyl substituent were found to induce caspase-dependent apoptosis in canine cancer cell lines .

Case Study: Antiproliferative Effects

In a comparative study, several derivatives were tested against human cancer cell lines (HeLa, A549). The results indicated that modifications in the methyl group positioning significantly influenced potency:

特性

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-8-16(9-6-13)18(19)11-10-17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMSBCXGECUROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644719 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-78-0 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。